Evidence Item 1: Physicochemical Property Differentiation — 5-Thioxo vs. 5-Oxo Substitution Impact on logP and Molecular Descriptors
The target compound's 5-sulfanylidene (C=S) group yields a higher computed logP (1.352) and molecular weight (275.29) compared to its closest 5-oxo analog, 2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid (CAS 1707566-75-3; MW 245.23, logP estimated ≈0.8–1.0 based on O-for-S substitution principles). The target compound also possesses 5 hydrogen bond acceptors versus 4 for the oxo analog, and a tPSA of 84 Ų [1]. The sulfur atom introduces softer Lewis base character, potentially altering metal-chelation profiles and target engagement with metalloenzymes or zinc-finger proteins [2].
| Evidence Dimension | Computed logP and molecular weight |
|---|---|
| Target Compound Data | logP 1.352, MW 275.29, tPSA 84 Ų, HBA 5 |
| Comparator Or Baseline | CAS 1707566-75-3 (5-oxo analog): MW 245.23, HBA 4, logP estimated ~0.8–1.0 |
| Quantified Difference | ΔMW ≈ +30 Da; ΔlogP ≈ +0.35 to +0.55; ΔHBA +1 |
| Conditions | Computed values from ZINC database (target) [1]; comparator MW from Chemsrc [3] |
Why This Matters
The increased logP of the thioxo compound predicts enhanced passive membrane permeability relative to the oxo analog, a critical parameter for cell-based assay performance and intracellular target engagement.
- [1] ZINC Database. ZINC000000084526. Computed logP 1.352, MW 275.289, tPSA 84 Ų, HBD 1, HBA 5 for target compound. View Source
- [2] Bourguignon JJ, Wermuth CG, Renaud de la Faverie JF, Thollon C, Lombet A. U.S. Patent 5,128,338. Imidazo[1,2-c]quinazoline compounds. July 7, 1992. (O vs. S at position 5 yields pharmacologically distinct entities.) View Source
- [3] Chemsrc. 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid. CAS 1707566-75-3. Molecular Formula: C12H11N3O3; Molecular Weight: 245.23. View Source
